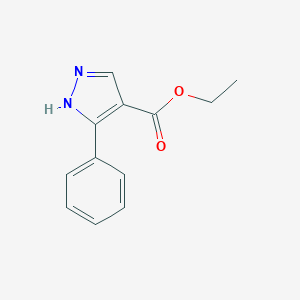
Ac-DEVD-AMC
描述
Synthesis Analysis
The synthesis of Ac-DEVD-AMC involves solution-phase peptide synthesis, a method that allows for the production of gram quantities necessary for high-throughput screening. This process involves iterative couplings mediated by PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and Fmoc (9-fluorenylmethyloxycarbonyl) deprotections, which are operationally simple and cost-effective compared to solid-phase synthesis methods typically used for peptide substrates (Peterson et al., 2010).
科学研究应用
Caspase-3 荧光底物
Ac-DEVD-AMC 是一种用于 Caspase-3 的合成四肽荧光底物 . 该肽序列基于 Caspase-3 在 Asp-216 处的 PARP 裂解位点 . 它用于使用荧光计或荧光微孔板读取器连续测量细胞提取物中 Caspase-3 的活性 .
细胞凋亡研究
This compound 底物用于细胞凋亡研究。 它被凋亡细胞裂解物裂解,但不会被非凋亡裂解物裂解 . 这使其成为研究细胞凋亡机制以及 Caspase-3 在此过程中作用的宝贵工具。
蛋白酶分析
This compound 用于蛋白酶分析 . 当 this compound 用纯净的活性 Caspase-3 或凋亡细胞裂解物处理时,AMC 会被释放 . 可以在激发波长为 380 纳米和发射波长范围为 430-460 纳米的光谱荧光计中监测 AMC 的释放 .
癌症研究
在癌症研究中,this compound 用于研究 Caspase-3 在癌细胞死亡中的作用 . 它可以帮助研究人员了解癌细胞如何逃避细胞凋亡,并制定诱导癌细胞凋亡的策略。
药物发现
作用机制
Target of Action
Ac-DEVD-AMC is a fluorogenic substrate primarily for caspase-3 and caspase-7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .
Mode of Action
The compound interacts with its targets (caspase-3 and caspase-7) through a process of hydrolysis . When this compound is treated with cell lysate, it releases 7-amino-4-methylcoumarin (AMC) . This release of AMC is a result of the cleavage of this compound by caspase-3 .
Biochemical Pathways
The action of this compound is involved in the biochemical pathway of apoptosis. Caspase-3, one of the key executors of apoptosis, cleaves many key cellular proteins . The cleavage of this compound by caspase-3 can be seen as a part of the larger process of apoptosis where various cellular components are broken down.
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The cleavage of this compound by caspase-3 results in the release of AMC, which can be detected using fluorescence techniques . The fluorescence detection serves as an indicator of caspase-3 activity and thus, the level of apoptosis in the cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of the enzymatic cleavage of this compound . Furthermore, the compound should be stored at -20°C and away from light to maintain its stability .
安全和危害
生化分析
Biochemical Properties
Ac-DEVD-AMC interacts with caspase-3 and caspase-7, both of which are enzymes that play crucial roles in the process of apoptosis . When this compound is treated with cell lysate, it releases amino-4-methylcoumarin (AMC) for fluorescence detection . The excitation wavelength for this process is 380 nm, and the emission wavelength is 460 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role in detecting caspase-3 activity. Caspase-3 is an executioner caspase that plays a central role in the process of apoptosis . By measuring the activity of caspase-3, researchers can gain insights into the progression of apoptosis in various types of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase-3 or caspase-7 . When these enzymes cleave this compound, it releases AMC, which can then be detected by fluorescence . This allows researchers to quantify the activity of caspase-3 and caspase-7 in cell lysates .
Temporal Effects in Laboratory Settings
The effects of this compound can be observed over time in laboratory settings. For instance, the release of AMC following the cleavage of this compound by caspase-3 can be monitored over time to study the progression of apoptosis .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the process of apoptosis. Caspase-3, the main enzyme that interacts with this compound, plays a key role in the execution phase of apoptosis .
Transport and Distribution
Given its role as a substrate for caspase-3, it is likely that it is distributed wherever caspase-3 is present within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever caspase-3 is present within the cell. Caspase-3 is typically found throughout the cytoplasm and in the nucleus . Therefore, this compound could potentially be localized in these same areas within the cell .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSTTDFHZHSCA-RNVDEAKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ac-DEVD-AMC interact with caspase-3?
A1: this compound acts as a substrate for caspase-3. The enzyme recognizes and cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp) within this compound. [, , , ]
Q2: What are the downstream effects of this compound cleavage by caspase-3?
A2: Upon cleavage by caspase-3, the AMC (7-amino-4-methylcoumarin) moiety is released. This free AMC exhibits fluorescence, allowing for the detection and quantification of caspase-3 activity. [, , , ] Increased fluorescence indicates higher caspase-3 activity, which is often associated with apoptosis. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C26H34N6O11. Its molecular weight is 606.58 g/mol. You can confirm this information through chemical databases such as PubChem or ChemSpider.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't provided in the research papers, it's known that this compound exhibits fluorescence upon cleavage by caspase-3. The free AMC has an excitation wavelength around 360 nm and an emission wavelength around 460 nm.
Q5: Is this compound compatible with common cell culture media?
A5: While the provided research doesn't explicitly discuss media compatibility, this compound is routinely used in cell-based assays. This suggests compatibility with standard cell culture media, but it's always recommended to perform appropriate controls.
Q6: What is the reaction mechanism of this compound cleavage by caspase-3?
A6: Caspase-3, a cysteine protease, uses a catalytic cysteine residue to attack the carbonyl carbon of the aspartic acid residue within the DEVD sequence of this compound. This leads to peptide bond hydrolysis and release of the fluorescent AMC.
Q7: How specific is this compound for caspase-3?
A7: While this compound is considered a preferred substrate for caspase-3, research suggests it can be cleaved by other caspase-3-like proteases, like caspase-7. Therefore, using it in conjunction with specific inhibitors is crucial for accurate interpretation of results. []
Q8: Can you provide examples of this compound applications from the research papers?
A8: Certainly. Researchers used this compound to:
- Investigate the role of caspases in hypoxia-induced cell death: [] Researchers measured this compound cleavage to assess caspase activity in rat renal proximal tubules subjected to hypoxia.
- Study the protective effects of bilobalide against oxidative stress: [, ] this compound cleavage was measured to assess caspase-3 activity in PC12 cells exposed to reactive oxygen species, with and without bilobalide pretreatment.
- Evaluate the apoptotic activity of a fungal lectin: [] Researchers used this compound to demonstrate caspase-7 mediated apoptosis in MCF-7 cells treated with a lectin isolated from an endophytic fungus.
Q9: How do structural modifications of this compound affect its activity and selectivity?
A9: While the provided research doesn't delve into specific SAR studies, it's known that modifications to the DEVD sequence can alter substrate specificity for different caspases. For instance, Ac-YVAD-AMC is considered a more selective substrate for caspase-1. [, ]
Q10: What are some examples of cell-based assays using this compound from the research?
A10: Several studies utilized this compound in cell-based assays to:
- Assess apoptosis induction by 5-aminolevulinic acid-mediated photodynamic therapy in Jurkat cells []
- Determine the effect of hypoxic preconditioning on neural cell apoptosis in a rat cerebral ischemia-reperfusion model. []
- Investigate the role of dopamine in rotenone-induced apoptosis in PC12 cells. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




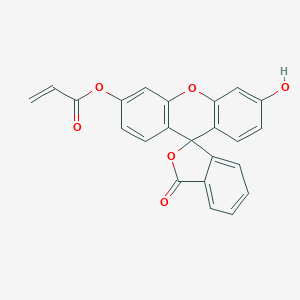

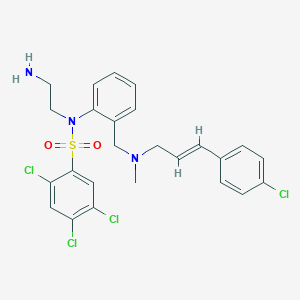
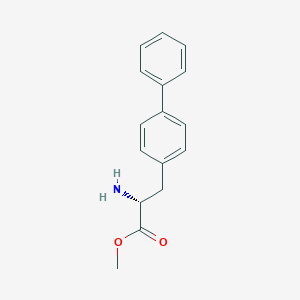
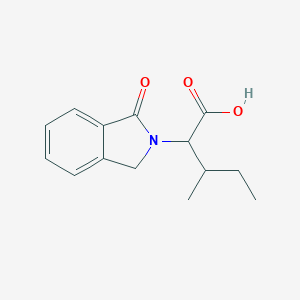

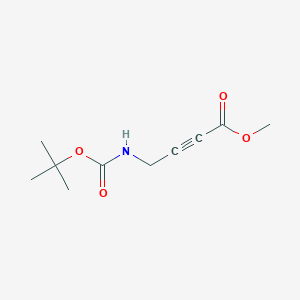
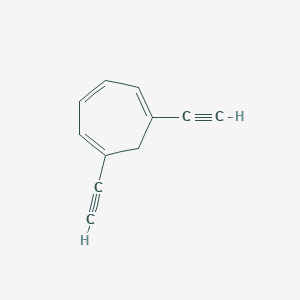
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
